molecular formula C18H22N8 B2910982 {2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine CAS No. 129410-30-6

{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine

Cat. No.: B2910982
CAS No.: 129410-30-6
M. Wt: 350.43
InChI Key: XOVLQSRPZALDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine is a nitrogen-rich heterocyclic compound featuring two benzotriazole moieties linked via a bis-aminomethyl group and a dimethylamine ethyl chain. Benzotriazoles are known for their versatile coordination chemistry, acting as ligands in metal complexes due to their ability to donate electron pairs from nitrogen atoms . Its molecular complexity and multiple donor sites make it a candidate for chelating metals or stabilizing reactive intermediates in synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-23(2)11-12-24(13-25-17-9-5-3-7-15(17)19-21-25)14-26-18-10-6-4-8-16(18)20-22-26/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLQSRPZALDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine is largely influenced by the benzotriazole groups. These groups can stabilize negative charges and radicals, making the compound effective in various chemical transformations . In biological systems, the benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific derivative and application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, {2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine is compared to structurally and functionally analogous compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Coordination Sites Stability Applications
{2-[Bis(1H-benzotriazolylmethyl)amino]ethyl}dimethylamine C₁₈H₂₄N₁₀ 412.45 Bis-benzotriazole, tertiary amine 4–6 (N atoms) High (aromatic stabilization) Metal chelation, polymer additives
2-(1H-Benzotriazol-1-yl)ethanamine C₈H₁₀N₄ 162.19 Monobenzotriazole, primary amine 2–3 (N atoms) Moderate Intermediate in drug synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 N,O-bidentate directing group 2 (N, O atoms) High (hydrogen bonding) Metal-catalyzed C–H functionalization
Bis-pyrimidine derivatives Varies ~300–400 Dual pyrimidine cores 4–6 (N atoms) Moderate Antiviral/anticancer agents

Structural and Functional Analysis

  • Benzotriazole vs. Pyridine/Imidazole Derivatives : Unlike pyridine-based ligands (e.g., bipyridine), the target compound’s benzotriazole groups exhibit lower basicity but stronger π-acceptor properties, enhancing stability in oxidizing environments . This contrasts with bis-pyrimidine derivatives, which prioritize hydrogen-bonding interactions over metal coordination .
  • This multidentate design improves chelation efficiency for transition metals like Cu(I) or Ru(II), relevant in catalysis .
  • Stability : Aromatic benzotriazole rings confer thermal and hydrolytic stability compared to aliphatic bis-pyrazole or triazolo-pyrimidine derivatives, which may degrade under acidic conditions .

Biological Activity

{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine is a synthetic compound characterized by its unique structure, which includes two benzotriazol-1-ylmethyl groups attached to a dimethylethane-1,2-diamine backbone. This compound is of interest due to the biological activities associated with benzotriazole derivatives, which have been shown to exhibit various pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is N',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine. The molecular formula is C18H22N8C_{18}H_{22}N_8, and it features significant stability and reactivity due to the presence of benzotriazole moieties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₈
IUPAC NameN',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine
CAS Number129410-30-6

Biological Activity Overview

Benzotriazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The biological activity of this compound can be attributed to the inherent properties of the benzotriazole structure.

Antimicrobial Activity

Research indicates that benzotriazole derivatives can exhibit significant antimicrobial activity against various bacterial strains. For example, compounds containing benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the benzotriazole structure can enhance antimicrobial potency, suggesting that this compound may possess similar properties .

Antifungal Activity

Benzotriazoles have also been studied for their antifungal properties. Compounds with specific substitutions on the benzotriazole ring demonstrated effective minimum inhibitory concentrations (MICs) against fungi such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups has been linked to increased antifungal activity .

Antiparasitic Activity

In vitro studies have shown that certain benzotriazole derivatives can inhibit the growth of parasites like Trypanosoma cruzi, which causes Chagas disease. The effectiveness of these compounds often depends on their concentration and structural characteristics .

Case Studies and Research Findings

Several studies have examined the biological activities of benzotriazole derivatives:

  • Antibacterial Studies : A study tested various benzotriazole derivatives against Escherichia coli and Staphylococcus aureus, finding that modifications to the benzotriazole structure significantly impacted their antibacterial efficacy .
  • Antifungal Studies : Research revealed that introducing electron-withdrawing groups at specific positions on the benzotriazole ring enhanced antifungal activity against Candida species. Compounds with MIC values ranging from 12.5 to 25 μg/ml were reported .
  • Antiparasitic Studies : Another study focused on N-benzenesulfonylbenzotriazoles and their activity against Trypanosoma cruzi, demonstrating potent dose-dependent inhibitory effects on parasite growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.